molecular formula C33H19F13NO5PS B8137139 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide

Cat. No.: B8137139
M. Wt: 819.5 g/mol
InChI Key: JVRDTQHKNOLFHL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by its trifluoromethyl group and a dioxaphosphepin ring system, which contribute to its distinctive chemical behavior and reactivity .

Preparation Methods

The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple steps, typically starting with the preparation of the dioxaphosphepin ring systemThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with molecular targets through its chiral Brønsted acid properties. It can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide stands out due to its unique trifluoromethyl group and dioxaphosphepin ring system. Similar compounds include:

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H19F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h9-10H,1-8H2,(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRDTQHKNOLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H19F13NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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